4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
CAS No.: 83717-71-9
Cat. No.: VC15082391
Molecular Formula: C15H10N4O4S
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83717-71-9 |
|---|---|
| Molecular Formula | C15H10N4O4S |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
| Standard InChI | InChI=1S/C15H10N4O4S/c20-13(9-5-7-10(8-6-9)19(22)23)17-18-14(21)11-3-1-2-4-12(11)16-15(18)24/h1-8H,(H,16,24)(H,17,20) |
| Standard InChI Key | VKBANARHLNFTJG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
Quinazolinone core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4.
-
Sulfanylidene moiety: A thione group (-C=S) at position 2, enhancing reactivity and enabling hydrogen bonding.
-
Nitrobenzamide substituent: A 4-nitrobenzamide group linked to the quinazolinone’s nitrogen at position 3, contributing to electronic effects and biological interactions.
Physicochemical Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₀N₄O₄S |
| Molecular weight | 342.3 g/mol |
| CAS registry number | 83717-71-9 |
| IUPAC name | 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
| Hydrogen bond acceptors | 9 |
| Hydrogen bond donors | 1 |
| LogP | 2.39 (predicted) |
The nitro group (-NO₂) introduces strong electron-withdrawing effects, polarizing the benzamide ring and influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is synthesized via multistep reactions, typically involving:
-
Quinazolinone formation: Cyclization of anthranilic acid derivatives with thiourea under acidic conditions.
-
Sulfanylidene introduction: Thionation using phosphorus pentasulfide (P₂S₅) in anhydrous dioxane.
-
Benzamide coupling: Amide bond formation between 4-nitrobenzoyl chloride and the quinazolinone amine group .
A representative synthetic pathway is summarized below:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization to quinazolinone | Anthranilic acid, thiourea, HCl, reflux | 65–70 |
| 2 | Thionation | P₂S₅, dioxane, 80°C, 6 h | 85 |
| 3 | Benzamide coupling | 4-nitrobenzoyl chloride, DMF, Et₃N, rt | 78 |
Industrial-Scale Production
Optimized protocols employ continuous flow reactors to enhance reaction efficiency and purity. Automated purification systems using reverse-phase chromatography achieve >98% purity, critical for pharmacological applications .
Analytical Characterization Techniques
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR):
-
Infrared Spectroscopy (IR): Bands at 1665 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity, showing a single peak at retention time 6.8 min.
Mechanism of Action and Biochemical Interactions
Target Engagement
Molecular docking studies reveal binding to hCA IX’s active site (PDB: 3IAI) via:
-
Hydrogen bonds between the sulfanylidene sulfur and Thr199.
Downstream Effects
Inhibition of hCA IX disrupts intracellular pH regulation, sensitizing cancer cells to chemotherapy. Concurrent ROS generation from nitro group reduction exacerbates oxidative stress .
Applications in Medicinal Chemistry
Lead Optimization
Structural analogs with modified nitro positions show enhanced bioavailability. For example, 3-nitro derivatives exhibit 40% higher intestinal absorption in rat models .
Drug Delivery Systems
Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility and tumor accumulation in vivo.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitro and sulfanylidene groups to optimize potency.
-
Combination Therapies: Synergistic effects with checkpoint inhibitors or radiotherapy.
-
Toxicokinetic Modeling: Predictive assays for hepatic metabolism and long-term toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume